2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 36234-66-9
VCID: VC7886594
InChI: InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9)
SMILES: C1CC2=C(C(=O)C1)N=C(S2)N
Molecular Formula: C7H8N2OS
Molecular Weight: 168.22 g/mol

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one

CAS No.: 36234-66-9

Cat. No.: VC7886594

Molecular Formula: C7H8N2OS

Molecular Weight: 168.22 g/mol

* For research use only. Not for human or veterinary use.

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one - 36234-66-9

Specification

CAS No. 36234-66-9
Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
IUPAC Name 2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one
Standard InChI InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9)
Standard InChI Key AYSCUQOLIIAARX-UHFFFAOYSA-N
SMILES C1CC2=C(C(=O)C1)N=C(S2)N
Canonical SMILES C1CC2=C(C(=O)C1)N=C(S2)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one (IUPAC name: 2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one) is a bicyclic organic compound with the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol . Its structure comprises a thiazole ring fused to a cyclohexenone system, with an amino group at position 2 and a ketone at position 4 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point71.0–75.0°C
Molecular Weight168.22 g/mol
Hazard StatementsH302, H315, H319, H335
SolubilityNot fully characterized

Spectroscopic Characterization

The compound’s structure has been confirmed via ¹H-NMR, ¹³C-NMR, and IR spectroscopy. Key spectral features include:

  • ¹H-NMR (DMSO-d₆): A singlet at δ 5.24 ppm (NH₂), multiplet signals for cyclohexenone protons (δ 1.45–1.62 ppm), and aromatic protons (δ 6.12 ppm) .

  • IR (KBr): Peaks at 3488–3342 cm⁻¹ (N–H stretch), 2220 cm⁻¹ (C≡N), and 1688 cm⁻¹ (C=O) .

Synthetic Methodologies

Cyclocondensation of Cyclohexane-1,3-dione Derivatives

The most reported synthesis involves reacting 2-bromocyclohexane-1,3-dione with thiourea in absolute ethanol under reflux . This one-pot cyclocondensation yields the target compound via intramolecular nucleophilic substitution (Scheme 1):

2-Bromocyclohexane-1,3-dione + ThioureaEtOH, reflux2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one+HBr[2]\text{2-Bromocyclohexane-1,3-dione + Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one} + \text{HBr} \quad[2]

Alternative Routes from Cyclohexanone Precursors

A patent by Mohareb et al. describes a multi-step synthesis starting from cyclohexan-1,3-dione, involving bromination followed by cyclization with thiourea . This method emphasizes scalability, with yields exceeding 70% under optimized conditions .

Pharmacological Activities

Anti-Proliferative Effects

Derivatives of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one exhibit potent cytotoxicity against cancer cell lines. In a 2025 study, the parent compound demonstrated IC₅₀ values <1.0 µM against A549 (lung), HT-29 (colon), and U87MG (glioblastoma) cells . Modifications at the amino group or ketone position significantly enhanced activity:

Table 2: Select Anti-Proliferative Data

DerivativeA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)U87MG IC₅₀ (µM)
Parent Compound0.890.920.85
Pyridazine Analog0.450.510.48
Chlorinated Derivative0.320.290.34

Mechanism of Action

The compound’s anti-cancer activity is linked to c-Met tyrosine kinase inhibition, a receptor implicated in tumor growth and metastasis . Morphological studies on A549 cells treated with 10 µM of the compound revealed cell shrinkage, membrane blebbing, and chromatin condensation—hallmarks of apoptosis .

Applications in Drug Discovery

Lead Optimization Strategies

SAR studies highlight critical modifications for enhancing bioactivity:

  • Electron-withdrawing groups (e.g., Cl, CN) at position 6 improve kinase inhibition .

  • Heterocyclic extensions (e.g., pyran, pyrimidine) increase solubility and target affinity .

Preclinical Development Challenges

Despite promising in vitro results, the compound’s low aqueous solubility and metabolic instability necessitate prodrug strategies or formulation advancements .

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